N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
Description
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,3,4-thiadiazole core substituted with an ethyl group at the 5-position and a 4-methylbenzenesulfonamide moiety. These compounds are historically significant in medicinal chemistry, particularly for their antimicrobial and anticonvulsant activities .
The 1,3,4-thiadiazole ring contributes to mesoionic properties, enhancing membrane permeability and interactions with biological targets like enzymes or DNA . Substitutions on the benzene ring (e.g., amino, methyl) and the thiadiazole ring (e.g., ethyl, methyl) critically influence pharmacological and physicochemical properties.
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S2/c1-3-10-12-13-11(17-10)14-18(15,16)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXZQECDUNSBPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce corresponding amines or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, alcohols, dichloromethane, and triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiadiazole derivatives, including N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against prostate (PC3), colon (HT-29), and neuroblastoma (SKNMC) cell lines using the MTT assay. Notably, some derivatives demonstrated activity comparable to doxorubicin, a standard chemotherapeutic agent .
Antimicrobial Properties
Thiadiazole derivatives are known for their antimicrobial activities. The compound has shown effectiveness against a range of bacterial strains. Studies have reported that modifications in the thiadiazole structure can enhance antibacterial potency. The mechanism often involves interference with bacterial cell wall synthesis or function .
Antioxidant Activity
This compound has also been evaluated for its antioxidant properties. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation in vitro, suggesting potential applications in preventing oxidative stress-related diseases .
Pesticidal Activity
Compounds containing the thiadiazole moiety have been investigated for their pesticidal properties. This compound has shown promise as a potential agrochemical agent against certain pests and pathogens affecting crops. The mode of action typically involves disrupting cellular processes in target organisms .
Fluorescent Materials
The unique structural properties of thiadiazole derivatives allow them to be used in the development of fluorescent materials. Research indicates that these compounds can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors .
Case Studies and Findings
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of enzymes, inhibiting their activity and disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pharmacological Activity
- Antimicrobial Activity: Sulfaethidole (4-amino, 5-ethyl) and sulfamethizole (4-amino, 5-methyl) are sulfonamide antibiotics that inhibit bacterial dihydropteroate synthase. Their efficacy depends on the 4-amino group for hydrogen bonding with the enzyme. Substitution with methyl (as in the target compound) may reduce antibacterial activity due to the absence of this critical NH₂ group .
- Anticonvulsant Activity : The amide derivative N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentaneamide demonstrates potent anticonvulsant effects (ED50: 126.8 mg/kg) in mouse models, outperforming valproic acid. This highlights the role of the thiadiazole-ethyl group in enhancing therapeutic index (TI = 7.3) .
- Mesoionic Properties : The 1,3,4-thiadiazole core enables charge delocalization, improving membrane permeability and target engagement. This property is shared across analogs, including the target compound .
Physicochemical Properties
- Solubility: Alkyl chain length on the thiadiazole inversely correlates with solubility. For example, the propyl-substituted analog (5-propyl, 4-amino) has a solubility of 0.268 g/L, lower than shorter-chain derivatives .
- Melting Points: Thiadiazole derivatives generally exhibit high melting points (>250°C) due to strong intermolecular interactions, as seen in 4-amino-N-(5-propyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide (MP: 298.39°C) .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is classified as a thiadiazole derivative with a sulfonamide functional group. Its molecular formula is with a molecular weight of approximately 302.36 g/mol. The structure is characterized by the following features:
| Property | Value |
|---|---|
| CAS Number | 67475-17-6 |
| Molecular Formula | C11H12N4O2S |
| Molecular Weight | 302.36 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 4-methylbenzenesulfonyl chloride under basic conditions. The process can be optimized through various solvents and temperatures to enhance yield and purity.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. For example, a study evaluating a series of thiadiazole compounds found that several exhibited significant antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli .
The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as follows:
| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| This compound | 50 | 25 |
These results indicate that the compound has promising potential as an antibacterial agent.
Antifungal Activity
In addition to antibacterial effects, thiadiazole derivatives have been evaluated for antifungal activity. A study reported that certain derivatives showed effective inhibition against Candida albicans with varying degrees of potency .
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The thiadiazole ring structure is known to inhibit enzymes involved in bacterial cell wall synthesis.
- Membrane Permeability : The presence of the sulfonamide group enhances membrane permeability, allowing for better cellular uptake.
- Targeting Pathways : It may interfere with metabolic pathways critical for bacterial survival.
Study on Antibacterial Efficacy
A recent study focused on the antibacterial efficacy of various thiadiazole derivatives including this compound. The results demonstrated that this compound exhibited notable activity against resistant strains of bacteria that are typically difficult to treat with conventional antibiotics .
Clinical Implications
Given the rising resistance to existing antibiotics, compounds like this compound represent a new class of potential therapeutic agents. Ongoing research aims to further elucidate its pharmacokinetics and long-term efficacy in clinical settings.
Q & A
Q. What are the established synthetic routes for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide, and what critical reaction conditions are required?
The synthesis typically involves sulfonylation of the 5-ethyl-1,3,4-thiadiazol-2-amine precursor with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or NaOH). Key steps include:
- Condensation : Reacting the thiadiazole amine with the sulfonyl chloride in anhydrous solvent (e.g., dichloromethane).
- Purification : Recrystallization from ethanol or chromatography to isolate the product. Critical conditions include maintaining anhydrous environments to avoid hydrolysis and controlling reaction temperature (20–40°C) to optimize yield .
Q. Which spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., SHELXL refinement) resolves bond lengths, angles, and tautomeric states .
- Solid-State NMR : NMR distinguishes tautomers by comparing experimental shifts with DFT-D calculations .
- IR and NMR : Confirm functional groups (e.g., sulfonamide S=O at ~1350 cm) and proton environments .
Q. How is purity assessed, and what analytical techniques ensure batch consistency?
- Elemental Analysis : Validates C, H, N, S content against theoretical values.
- HPLC : Reverse-phase chromatography with UV detection monitors impurities.
- Melting Point : Consistency across batches confirms crystallinity .
Advanced Research Questions
Q. How can tautomerism in the crystal structure be resolved using computational and experimental methods?
The compound exhibits imine-amine tautomerism, distinguishable via:
- DFT-D Calculations : Compare relative energies of tautomers using dispersion-corrected density functional theory (e.g., B3LYP-D3).
- Solid-State NMR : Match experimental chemical shifts (e.g., 165 ppm for imine carbons) with computed values . Example workflow:
- Optimize tautomer geometries with DFT.
- Calculate NMR chemical shifts (GIAO method).
- Validate against experimental data .
Q. What in vitro methodologies evaluate its anticancer activity, and how does potency compare to standard therapies?
- Cell Viability Assays : MTT or SRB assays on MCF-7 (breast) and A549 (lung) cancer cells.
- IC Determination : Dose-response curves quantify potency (Table 1).
- Selectivity Screening : Test non-cancerous NIH3T3 fibroblasts to assess toxicity margins .
Table 1 : Anticancer activity of compound 4y vs. cisplatin
| Compound | MCF-7 IC (mmol/L) | A549 IC (mmol/L) |
|---|---|---|
| 4y | 0.084 ± 0.020 | 0.034 ± 0.008 |
| Cisplatin | 0.020 ± 0.005 | 0.015 ± 0.003 |
Q. How do structural modifications influence its inhibitory activity against carbonic anhydrase (CA) isoforms?
- Substituent Effects : Bulky groups (e.g., ethyl at thiadiazole) enhance CA XII binding via hydrophobic interactions.
- Docking Studies : AutoDock Vina or Glide models ligand-enzyme interactions (e.g., sulfonamide-Zn coordination).
- Enzyme Assays : Stopped-flow CO hydration measures inhibition constants (K) for isoforms I, II, VII, XII .
Q. What strategies optimize its pharmacokinetic properties for in vivo studies?
- LogP Optimization : Introduce polar groups (e.g., hydroxyl) to improve solubility.
- Metabolic Stability : Microsomal assays (e.g., liver microsomes) identify vulnerable sites for deuteration or fluorination.
- Prodrug Design : Mask sulfonamide as ester derivatives for enhanced absorption .
Methodological Considerations
Q. How are molecular interactions with biological targets modeled computationally?
- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., GROMACS) over 100 ns to assess stability.
- Binding Free Energy : MM-PBSA/GBSA calculations quantify contributions of van der Waals, electrostatic, and solvation terms.
- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond donors) using Schrödinger Phase .
Q. What experimental designs address contradictions in biological activity data across studies?
- Dose-Response Reproducibility : Use standardized protocols (e.g., CLSI guidelines) for cell culture and assay conditions.
- Counter-Screening : Test against related targets (e.g., kinases) to rule off-target effects.
- Meta-Analysis : Pool data from multiple studies (e.g., IC values) to identify outliers and consensus trends .
Q. How are structure-activity relationships (SAR) systematically explored for derivatives?
- Library Synthesis : Parallel synthesis of analogs with varied substituents (e.g., alkyl, aryl at thiadiazole).
- High-Throughput Screening : 96-well plate assays test cytotoxicity and enzyme inhibition.
- QSAR Modeling : Partial least squares (PLS) regression correlates molecular descriptors (e.g., logP, polar surface area) with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
